4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid
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Overview
Description
4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid is a complex organic compound featuring a trifluoromethoxyphenyl group, a thiazole ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl thiazole intermediate. This intermediate is then reacted with butanoic acid derivatives under specific conditions to form the final product. Common reagents used in these reactions include trifluoromethoxybenzene, thiazole derivatives, and butanoic acid derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxyphenyl group but differs in its boronic acid moiety.
2-Amino-2-(trifluoromethoxy)butanoic acid: Contains a similar trifluoromethoxy group but has a different overall structure.
Uniqueness
4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid is unique due to its combination of a trifluoromethoxyphenyl group, a thiazole ring, and a butanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H15F3N2O4S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-12-5-3-10(4-6-12)15-21-11(9-26-15)8-13(22)20-7-1-2-14(23)24/h3-6,9H,1-2,7-8H2,(H,20,22)(H,23,24) |
InChI Key |
AMVPBOWEFXHYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCCCC(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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